![molecular formula C21H21NO2 B2852185 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 827342-55-2](/img/structure/B2852185.png)
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (TMPQ) is an organic compound belonging to the pyrroloquinoline family of compounds. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications. TMPQ has been studied for its potential use in drug design, as a precursor to pharmaceuticals, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential use in drug design, as a precursor to pharmaceuticals, and as a potential therapeutic agent. In particular, it has been studied for its ability to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its ability to act as an antioxidant and protect cells from oxidative damage. In addition, this compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.
Wirkmechanismus
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is believed to act by inhibiting the activity of enzymes involved in the metabolism of glucose, such as hexokinase and glucose-6-phosphatase. It is thought to inhibit the activity of these enzymes by binding to them and preventing them from catalyzing the conversion of glucose to other molecules. In addition, this compound is believed to act as an antioxidant, preventing the formation of free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases. It has been found to have anti-diabetic effects, including the ability to reduce blood glucose levels and improve insulin sensitivity. In addition, this compound has been shown to have anti-cancer effects, including the ability to inhibit the growth of certain types of cancer cells. Finally, this compound has been shown to have neuroprotective effects, including the ability to reduce the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in laboratory experiments has several advantages. It is relatively inexpensive, has a high yield when synthesized, and is easy to store. In addition, it is a relatively stable compound and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, its solubility in organic solvents can vary depending on the solvent used.
Zukünftige Richtungen
The potential therapeutic applications of 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are still being explored. Future research could focus on the development of new therapeutic agents based on this compound, as well as the investigation of its potential use in the treatment of other diseases. In addition, further research could focus on the mechanisms of action of this compound and its potential to act as an antioxidant. Finally, further research could focus on the optimization of the synthesis of this compound, as well as the development of new methods for its synthesis.
Synthesemethoden
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be synthesized by a variety of methods, including the reaction of 1,2-dichloro-4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (DCPQ) with sodium hydroxide. This reaction yields this compound in a high yield and can be performed in a short time. Other methods include the reaction of DCPQ with a base such as potassium hydroxide, or the reaction of DCPQ with an amine.
Eigenschaften
IUPAC Name |
6,9,11,11-tetramethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-10-15-17-16(11-13)21(4,14-8-6-5-7-9-14)12-20(2,3)22(17)19(24)18(15)23/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIPEPWSMVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
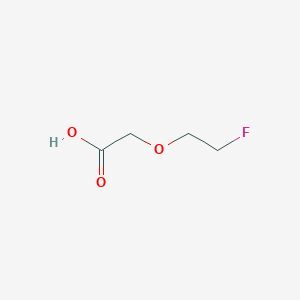

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2852105.png)

![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)
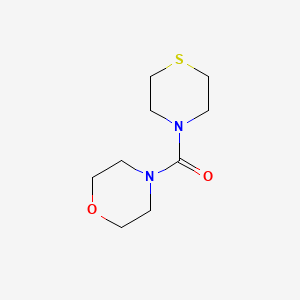
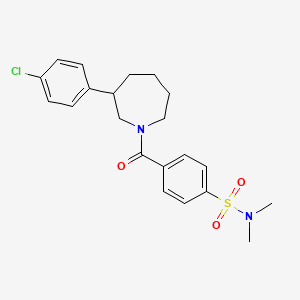
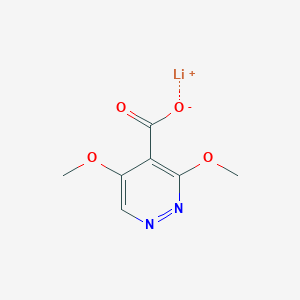
![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)
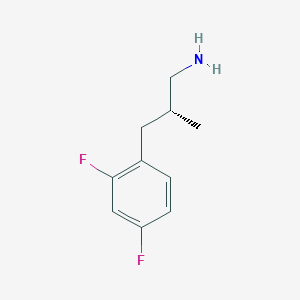
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)
